![molecular formula C8H18Si B14642944 Trimethyl[(2E)-1-methyl-2-butenyl]silane CAS No. 53264-56-5](/img/structure/B14642944.png)
Trimethyl[(2E)-1-methyl-2-butenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(2E)-1-methyl-2-butenyl]silane is an organosilicon compound with the molecular formula C8H18Si It is a derivative of silane, characterized by the presence of a trimethylsilyl group attached to a 2E-1-methyl-2-butenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl[(2E)-1-methyl-2-butenyl]silane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-methyl-1,3-butadiene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silane across the double bond of the diene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrosilylation process, with careful control of temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(2E)-1-methyl-2-butenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: It can participate in reduction reactions, often serving as a hydride donor.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced hydrocarbons and silyl ethers.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl[(2E)-1-methyl-2-butenyl]silane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of trimethyl[(2E)-1-methyl-2-butenyl]silane involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective hydride donor. This property is exploited in various catalytic processes, where the compound acts as a reducing agent to facilitate the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 2E-1-methyl-2-butenyl moiety.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Dimethylsilane: Contains two methyl groups and one hydrogen atom attached to silicon, offering different reactivity patterns.
Uniqueness
Trimethyl[(2E)-1-methyl-2-butenyl]silane is unique due to the presence of the 2E-1-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This structural feature allows for specific applications in organic synthesis and materials science that are not achievable with simpler silanes .
Propriétés
Numéro CAS |
53264-56-5 |
|---|---|
Formule moléculaire |
C8H18Si |
Poids moléculaire |
142.31 g/mol |
Nom IUPAC |
trimethyl(pent-3-en-2-yl)silane |
InChI |
InChI=1S/C8H18Si/c1-6-7-8(2)9(3,4)5/h6-8H,1-5H3 |
Clé InChI |
SJHJXINHDKXLCW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



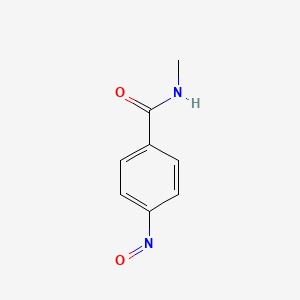
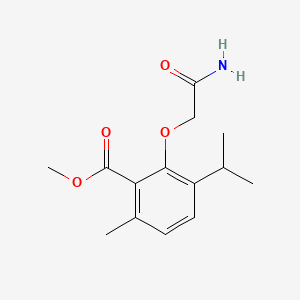

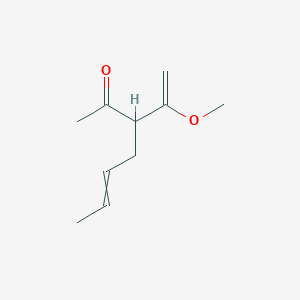
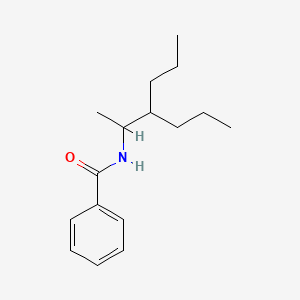
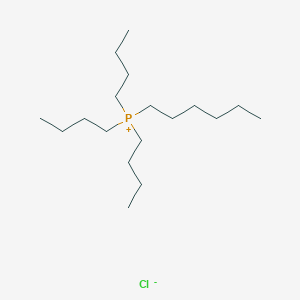
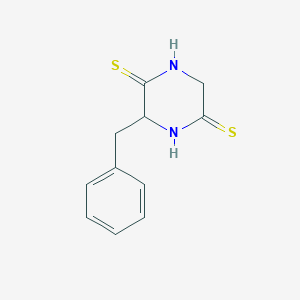
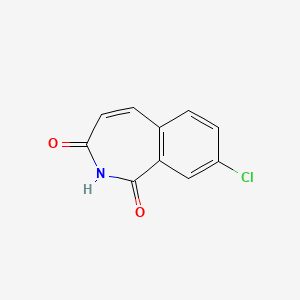
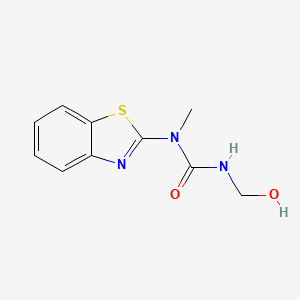
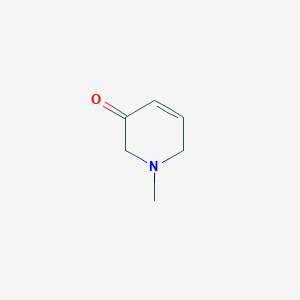

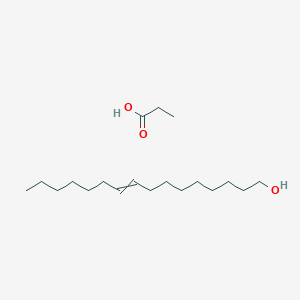
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
